molecular formula C10H5ClO2 B8678636 6-Chloronaphthalene-1,2-dione

6-Chloronaphthalene-1,2-dione

Cat. No.: B8678636
M. Wt: 192.60 g/mol
InChI Key: URZTWCVYUIIMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloronaphthalene-1,2-dione is a useful research compound. Its molecular formula is C10H5ClO2 and its molecular weight is 192.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

6-chloronaphthalene-1,2-dione

InChI

InChI=1S/C10H5ClO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H

InChI Key

URZTWCVYUIIMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzeneselenic anhydride (3.18 g, 8.8 mmol) in tetrahydrofuran (30 ml), which had been heated to 70° C. was added a solution of 6-chloro-1-naphthol (1.5 g, 8.4 mmol) in tetrahydrofuran (5 ml). The reaction was maintained at 70° C. for 15 minutes. The mixture was then concentrated under reduced pressure. The residue was suspended in hexanes (100 ml) and filtered. This was repeated 5 times. The residue was dissolved in dichloromethane (100 ml), filtered and concentrated under reduced pressure to afford the product as an orange solid (1.33 g, 82%); 400 MHz 1H NMR (CDCl3) δ: 8.06 (d, J=8.4 Hz, 1H), 7.49 (dd, J=2 and 8.4 Hz, 1H), 7.41-7.38 (m, 2H), 6.50 (d, J=10 Hz, 1H).
Name
benzeneselenic anhydride
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
82%

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